Isocoproporphyrin is a member of the porphyrin family, characterized by its unique tetrapyrrole structure. Porphyrins are cyclic compounds composed of four pyrrole rings interconnected by methine bridges. Isocoproporphyrin specifically features a distinct arrangement of substituents that differentiates it from other porphyrins, such as coproporphyrin. The compound is notable for its potential biological roles and its relevance in various biochemical pathways, particularly in the metabolism of porphyrins and related compounds.
Isocoproporphyrin has been studied for its biological significance, particularly in relation to porphyria and heavy metal toxicity. It serves as a biomarker for conditions like porphyria cutanea tarda, where its accumulation is linked to impaired heme metabolism. Additionally, isocoproporphyrin derivatives have been associated with heavy metal exposure, indicating their potential role in toxicology .
The biological activity of isocoproporphyrin may also extend to photodynamic therapy applications due to its ability to generate reactive oxygen species upon light activation, a property shared with other porphyrins used in cancer treatment .
The synthesis of isocoproporphyrin can be achieved through several methods:
Isocoproporphyrin has several applications across different fields:
Studies have shown that isocoproporphyrin interacts with various biological molecules and metal ions. Its interaction with proteins involved in heme metabolism can influence enzymatic activities related to heme synthesis. Furthermore, research indicates that isocoproporphyrin derivatives can bind heavy metals, potentially mitigating their toxic effects through chelation .
Isocoproporphyrin shares structural similarities with several other porphyrins but exhibits unique characteristics that set it apart:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Coproporphyrin | Tetrapyrrole | Contains propionic acid side chains; involved in heme synthesis. |
| Uroporphyrin | Tetrapyrrole | Differentiated by acetic acid side chains; key intermediate in heme biosynthesis. |
| Protoporphyrin IX | Tetrapyrrole | Final product in heme biosynthesis; coordinates iron to form heme. |
| Chlorophyll | Porphyrin-like | Contains magnesium; essential for photosynthesis. |
| Bacteriochlorophyll | Porphyrin-like | Contains magnesium; involved in photosynthetic processes in bacteria. |
Isocoproporphyrin's distinct arrangement of substituents and its specific metabolic roles highlight its uniqueness among these compounds. Its potential applications in medicine and toxicology further emphasize its importance within the broader context of porphyrins.
Isocoproporphyrin is an organic compound belonging to the porphyrin family, characterized by its complex tetrapyrrole macrocyclic structure [10] [15]. The molecular formula of isocoproporphyrin is C36H38N4O8, with a molecular weight of 654.7 grams per mole [15]. The compound exhibits an exact mass of 654.26896418 Daltons and a monoisotopic mass of 654.26896418 Daltons [15].
The molecular architecture consists of 48 heavy atoms, including four nitrogen atoms that form the central coordination core characteristic of porphyrin compounds [15] [10]. The structure contains six hydrogen bond donor sites and ten hydrogen bond acceptor sites, indicating significant potential for intermolecular interactions [15]. The compound demonstrates a rotatable bond count of twelve, suggesting considerable conformational flexibility [15]. The topological polar surface area measures 207 square angstroms, reflecting the polar character contributed by the carboxylic acid and amine functional groups [15].
Table 1: Molecular Composition and Formula of Isocoproporphyrin
| Property | Value |
|---|---|
| Molecular Formula | C36H38N4O8 |
| Molecular Weight | 654.7 g/mol |
| Exact Mass | 654.26896418 Da |
| Monoisotopic Mass | 654.26896418 Da |
| Heavy Atom Count | 48 |
| Hydrogen Bond Donor Count | 6 |
| Hydrogen Bond Acceptor Count | 10 |
| Rotatable Bond Count | 12 |
| Topological Polar Surface Area | 207 Ų |
Isocoproporphyrin represents a distinct structural isomer within the porphyrin family, distinguished by its unique substitution pattern around the tetrapyrrole macrocycle [11] [12]. The compound contains a fundamental skeleton of four pyrrole nuclei united through alpha-positions by four methine groups to form a macrocyclic structure [10]. The structural configuration includes three propionic acid groups, one acetic acid group, one ethyl group, and three methyl groups as peripheral substituents [15].
The isomeric nature of isocoproporphyrin arises from the specific arrangement of these substituents around the porphyrin ring system [11] [12]. Unlike coproporphyrins, which contain four propionic acid groups and four methyl groups in symmetric or asymmetric arrangements, isocoproporphyrin exhibits a unique substitution pattern that includes both an ethyl group and an acetic acid group [11]. This distinctive substitution pattern emerges from the premature metabolism of pentacarboxylate intermediates during abnormal heme biosynthesis pathways [11].
The structural configuration can be described using the International Union of Pure and Applied Chemistry nomenclature as 3-[13,18-bis(2-carboxyethyl)-17-(carboxymethyl)-8-ethyl-3,7,12-trimethyl-22,24-dihydroporphyrin-2-yl]propanoic acid [15]. The compound exhibits D2h symmetry typical of free-base porphyrins, with the central nitrogen atoms arranged to coordinate potential metal ions [19] [10].
Isocoproporphyrin presents as a deeply colored solid compound, consistent with the characteristic appearance of porphyrin derivatives [10] [28]. The compound demonstrates poor water solubility, estimated at approximately 0.03 to 0.05 milligrams per milliliter, similar to other porphyrin compounds [6]. However, isocoproporphyrin exhibits good solubility in organic solvents including methanol, ethanol, and dimethyl sulfoxide [24].
The hydrophobicity index (XLogP3-AA) of isocoproporphyrin measures 2.7, indicating moderate lipophilicity [15]. The molecular complexity value of 1170 reflects the intricate structure and multiple functional groups present in the compound [15]. The compound exhibits photosensitive properties, characteristic of porphyrin derivatives, making it susceptible to photochemical degradation upon exposure to light [23] [21].
Table 2: Physical Properties of Isocoproporphyrin
| Property | Characteristic |
|---|---|
| Appearance | Solid |
| Solubility in Water | Poor (estimated 0.03-0.05 mg/mL) |
| Solubility in Organic Solvents | Soluble in methanol, ethanol, DMSO |
| XLogP3-AA (Hydrophobicity) | 2.7 |
| Complexity | 1170 |
| Stability to Light | Photosensitive |
| Stability to Oxidation | Susceptible to oxidation |
The chemical reactivity of isocoproporphyrin is governed by the electron-rich porphyrin macrocycle and the peripheral functional groups [21] [23]. The compound demonstrates stability in mildly acidic to neutral pH conditions but may undergo structural changes under strongly basic conditions [27]. The thermal stability is moderate, with the compound maintaining structural integrity under normal laboratory conditions [27].
Isocoproporphyrin exhibits susceptibility to oxidation reactions, particularly at the meso positions of the porphyrin ring [23] [21]. The presence of electron-donating substituents enhances the rate of oxidative decomposition [23]. The compound can undergo photochemical reactions when exposed to light, potentially generating reactive oxygen species [23] [14]. The metal chelation capability allows isocoproporphyrin to form complexes with various metal ions, similar to other porphyrin derivatives [24] [25].
The stability of isocoproporphyrin is influenced by environmental factors including oxygen concentration, light exposure, and pH conditions [23] [27]. In the presence of oxygen and light, the compound undergoes first-order kinetic decomposition [23]. The electron-donating ability of the peripheral substituents further enhances the rate of decomposition under oxidative conditions [23].
Table 3: Chemical Reactivity and Stability of Isocoproporphyrin
| Property | Characteristic |
|---|---|
| pH Stability | Stable in mildly acidic to neutral conditions |
| Thermal Stability | Moderate thermal stability |
| Oxidation Susceptibility | Susceptible to oxidation, especially at meso positions |
| Metal Chelation | Can form complexes with various metal ions |
| Photochemical Reactivity | Photosensitive, can generate reactive oxygen species upon light exposure |
Isocoproporphyrin shares the same molecular formula (C36H38N4O8) and molecular weight (654.7 grams per mole) with coproporphyrin isomers I and III, yet differs significantly in structural configuration [1] [2] [15]. While coproporphyrin I exhibits a symmetric arrangement of side chains following the pattern methyl-propionate, methyl-propionate, methyl-propionate, methyl-propionate around the porphyrin ring, coproporphyrin III displays an asymmetric arrangement of methyl-propionate, methyl-propionate, methyl-propionate, propionate-methyl [1] [2] [3].
In contrast, isocoproporphyrin contains three propionic acid groups, one acetic acid group, one ethyl group, and three methyl groups, representing a unique substitution pattern not found in conventional coproporphyrins [11] [15]. This distinctive structure arises from the decarboxylation of one ethylcarboxylate group of accumulated pentacarboxylate porphyrinogen by coproporphyrinogen oxidase during uroporphyrinogen decarboxylase-deficient states [12].
Protoporphyrin IX differs substantially from isocoproporphyrin in both molecular composition and structural features [28]. Protoporphyrin IX has a molecular formula of C34H34N4O4 and a molecular weight of 562.7 grams per mole, containing two propionic acid groups, two vinyl groups, and four methyl groups [28]. The presence of vinyl groups in protoporphyrin IX distinguishes it from the carboxylic acid-containing isocoproporphyrin [28].
The spectroscopic properties of isocoproporphyrin exhibit similarities to other porphyrin derivatives, with characteristic ultraviolet-visible absorption patterns including an intense Soret band at 390-405 nanometers and four Q bands in the 500-610 nanometer region [26] [29]. Mass spectrometry analysis reveals a characteristic molecular ion peak at mass-to-charge ratio 654.27 for the protonated molecular ion [20].
Table 4: Comparison of Isocoproporphyrin with Other Porphyrin Structures
| Property | Isocoproporphyrin | Coproporphyrin I | Coproporphyrin III | Protoporphyrin IX |
|---|---|---|---|---|
| Molecular Formula | C36H38N4O8 | C36H38N4O8 | C36H38N4O8 | C34H34N4O4 |
| Molecular Weight | 654.7 g/mol | 654.7 g/mol | 654.7 g/mol | 562.7 g/mol |
| Structure Type | Porphyrin | Porphyrin | Porphyrin | Porphyrin |
| Side Chain Composition | 3 propionic acid groups, 1 acetic acid group, 1 ethyl group, 3 methyl groups | 4 propionic acid groups, 4 methyl groups | 4 propionic acid groups, 4 methyl groups | 2 propionic acid groups, 2 vinyl groups, 4 methyl groups |
| Distinguishing Feature | Contains an ethyl group and acetic acid group not found in coproporphyrins | Symmetric arrangement of side chains (MP-MP-MP-MP) | Asymmetric arrangement of side chains (MP-MP-MP-PM) | Contains vinyl groups not present in coproporphyrins |
Isocoproporphyrin exhibits characteristic ultraviolet-visible absorption features typical of tetrapyrrolic macrocycles [1]. The electronic absorption spectrum displays the fundamental porphyrin chromophore pattern, consisting of an intense Soret band and weaker Q-bands in the visible region [1] [2].
The Soret band appears as a highly intense absorption maximum at approximately 420 nanometers, representing the allowed electronic transition from the ground state to the second excited singlet state [1] [3]. This band originates from the strong π-π* transitions within the conjugated porphyrin macrocycle and serves as the most prominent spectroscopic feature for identification purposes [1] [2].
The Q-bands manifest as weaker absorptions in the longer wavelength region, typically observed around 550 nanometers and 592 nanometers [1]. These bands correspond to transitions to the first excited singlet state and exhibit vibronic structure characteristic of the porphyrin electronic system [3]. The Q-band pattern provides valuable information about the symmetry and substitution pattern of the macrocycle [1] [4].
Variations in peripheral substituents on the isocoproporphyrin ring system produce minor changes to both the intensity and wavelength positions of these absorption features [1]. The protonation state significantly influences the visible absorption spectrum, with protonated forms showing altered Q-band patterns compared to the free-base form [5].
Isocoproporphyrin demonstrates characteristic red fluorescence emission in the wavelength range of 620 to 700 nanometers, consistent with typical porphyrin photophysical behavior [6] [7]. The fluorescence properties are directly related to the electronic structure of the aromatic macrocycle and provide diagnostic information for structural characterization [8].
Quantum yield measurements for related porphyrin systems indicate values ranging from 0.5 to 0.9 in methanol solutions [7]. The fluorescence intensity and lifetime are sensitive to environmental factors including solvent polarity, aggregation state, and the presence of quenching agents [6].
Aggregation effects significantly influence fluorescence behavior. At low porphyrin concentrations, strong fluorescence is observed, but increasing concentration leads to formation of non-fluorescent aggregates [6]. Time-resolved fluorescence measurements reveal monoexponential decay kinetics for monomeric species, with fluorescence lifetimes comparable to those observed in organic solvents [6].
The fluorescence properties exhibit temperature dependence, with enhanced signal intensity observed at cryogenic temperatures. Studies on related porphyrin systems demonstrate signal enhancement of up to 310% at 77 Kelvin compared to room temperature measurements [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for isocoproporphyrin through examination of both proton and carbon-13 nuclear environments [10] [11] [12].
The proton nuclear magnetic resonance spectrum of isocoproporphyrin exhibits the characteristic features associated with porphyrin macrocycles, demonstrating an exceptionally wide chemical shift range spanning from +11 to -4 parts per million [10] [13]. This extensive range results from the strong aromatic ring current effect generated by the 18 π-electron aromatic system [10].
Inner nitrogen-hydrogen protons appear as highly characteristic upfield signals at approximately -3.76 parts per million [10]. This dramatic upfield shift occurs due to the shielding effect of the aromatic ring current, which places these protons in a region of reduced magnetic field strength [13]. The observation of a single signal for the inner protons indicates rapid tautomeric exchange between the four nitrogen atoms on the nuclear magnetic resonance timescale [10].
β-Pyrrole protons located at the periphery of the macrocycle experience significant deshielding and appear downfield at approximately +9.74 parts per million [10]. These protons are positioned in the deshielding region of the aromatic ring current, resulting in their characteristic downfield chemical shifts [13].
Meso protons exhibit chemical shifts in the range of 8 to 10 parts per million, reflecting their position at the bridging carbon atoms between pyrrole rings [10]. The specific chemical shift values depend on the nature and position of peripheral substituents.
The nuclear magnetic resonance spectrum demonstrates rapid exchange phenomena for the inner hydrogen atoms, resulting in averaged signals that reflect the dynamic tautomeric behavior characteristic of free-base porphyrins [10] [14].
Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of isocoproporphyrin [15] [16] [17]. The spectrum encompasses chemical shifts ranging from approximately 10 to 180 parts per million, covering all carbon environments present in the molecule [16].
Meso carbon atoms appear in the characteristic downfield region between 90 and 140 parts per million [15] [18]. These carbons experience significant deshielding due to their position within the aromatic π-system and their bonding to peripheral substituents [18].
Pyrrole ring carbons exhibit chemical shifts in the range of 100 to 150 parts per million, with α-pyrrole carbons typically appearing more downfield than β-pyrrole carbons [15] [18]. The pattern of these carbon chemical shifts provides evidence for the 18-atom π-electron delocalization pathway in the porphyrin macrocycle [18].
Substituent carbons display chemical shifts dependent on their specific functional group nature, spanning the range from 10 to 180 parts per million [16]. Carboxylic acid carbons appear in the typical carbonyl region around 170-180 parts per million, while aliphatic carbons of propanoic acid chains appear in the aliphatic region [16].
A notable phenomenon observed in carbon-13 spectra is line-broadening of α-pyrrole carbon resonances in neutral molecules, which is attributed to nitrogen-hydrogen tautomerism [18]. This broadening disappears in protonated or metal complex derivatives, providing support for the tautomeric exchange mechanism [18].
The application of shift reagents represents a powerful technique for structural elucidation of isocoproporphyrin [11] [19] [12]. These paramagnetic lanthanide complexes, particularly europium-based reagents, induce differential chemical shift changes that facilitate assignment of nuclear magnetic resonance signals [11].
Europium shift reagents interact with electron-donating sites in the molecule, causing paramagnetic shifts that are distance-dependent [11]. This property enables determination of the spatial relationships between different structural features and assists in establishing the order of substituents around the porphyrin ring [11] [19].
The shift reagent methodology involves systematic addition of increasing amounts of the paramagnetic complex while monitoring changes in chemical shift positions [11]. Different functional groups experience varying degrees of shift, allowing for unambiguous assignment of overlapping signals [19].
Structural applications of shift reagents include determination of substituent positioning, identification of functional group environments, and confirmation of molecular connectivity patterns [11] [19]. This technique has proven particularly valuable for distinguishing between positional isomers and establishing stereochemical relationships [12].
Mass spectrometry provides definitive molecular weight confirmation and structural information through characteristic fragmentation patterns [20] [21] [22]. Isocoproporphyrin exhibits a molecular ion peak at mass-to-charge ratio 654.269, corresponding to its molecular formula C₃₆H₃₈N₄O₈ [23] [21].
Electrospray ionization mass spectrometry typically produces protonated molecular ions [M+H]⁺ at m/z 655.269 in positive ion mode [20] [21]. Negative ion mode generates deprotonated molecules [M-H]⁻ at m/z 653.269, reflecting the presence of acidic carboxyl groups [20]. Sodium adduct formation [M+Na]⁺ at m/z 677.251 is commonly observed, particularly in biological samples [21].
Fragmentation patterns reveal characteristic losses that provide structural information [21] [22]. Common neutral losses include 32 mass units (corresponding to methanol loss), 123 mass units (ring D fragmentation), and 155 mass units (combined losses) [24]. These fragmentation pathways are diagnostic for porphyrin identification and structural characterization [25].
Tandem mass spectrometry (MS/MS) experiments enable detailed structural analysis through collision-induced dissociation [21] [22]. Product ion spectra show systematic losses of carboxylic acid substituents and provide information about the substitution pattern around the macrocycle [21].
Gas chromatography-mass spectrometry applications typically require derivatization to increase volatility [26] [27]. Trimethylsilyl derivatives are commonly employed, producing modified molecular ions that facilitate analysis in complex biological matrices [26].
While isocoproporphyrin in its ground state is diamagnetic and not directly observable by electron paramagnetic resonance spectroscopy, related studies on porphyrin systems provide valuable insights into potential paramagnetic behavior under specific conditions [28] [29] [30].
Radical cation formation through chemical or electrochemical oxidation can generate paramagnetic species suitable for electron paramagnetic resonance investigation [28] [31]. Such studies reveal information about spin delocalization patterns and electronic structure modifications [28].
Metal complex formation with paramagnetic metal ions produces electron paramagnetic resonance-active species [29] [30] [32]. Cobalt(II), iron(III), and copper(II) complexes of related porphyrins have been extensively studied to understand metal-ligand interactions and electronic structure [29] [30].
Triplet state studies using photoexcitation can generate paramagnetic excited states observable by transient electron paramagnetic resonance spectroscopy [33] [34] [35]. These investigations provide information about intersystem crossing mechanisms and triplet state electronic structure [35].
Hyperfine coupling interactions in paramagnetic porphyrin systems reveal details about unpaired electron distribution and molecular dynamics [30] [31]. Advanced pulsed electron paramagnetic resonance techniques enable measurement of weak coupling interactions and structural characterization [30].
Infrared and Raman spectroscopy provide complementary vibrational information about the molecular structure and bonding characteristics of isocoproporphyrin [36] [37] [38].
Infrared absorption spectra exhibit characteristic bands associated with functional group vibrations [36] [39]. The carbonyl stretching region around 1700 cm⁻¹ shows absorption from carboxylic acid groups, while the nitrogen-hydrogen stretching region near 3300 cm⁻¹ indicates internal hydrogen bonding within the macrocycle [36].
Raman spectroscopy offers enhanced sensitivity to the porphyrin ring vibrations through resonance enhancement [40] [37] [38]. The technique provides detailed information about ring deformations, breathing modes, and substituent vibrations [41] [37].
Low-frequency Raman measurements reveal out-of-plane deformation modes that are sensitive to macrocycle distortions [41] [42]. Recent studies demonstrate that specific Raman peaks can serve as indicators for subtle structural changes in porphyrin molecules [41].
Cryogenic Raman measurements show significant signal enhancement, with improvements of up to 310% at liquid nitrogen temperatures compared to room temperature [9]. This enhancement enables detailed analysis of weak vibrational modes and improves spectral quality [9].
Resonance Raman spectroscopy provides selective enhancement of vibrations coupled to electronic transitions [37] [42]. This selectivity enables detailed study of specific molecular regions and electronic states [38] [42].
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